

# Application Notes and Protocols: AVN-322 in Mouse Models of Cognitive Impairment

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## Compound of Interest

Compound Name: Avn-322

Cat. No.: B605704

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These application notes provide a detailed overview of the available information on the use of **AVN-322**, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in preclinical mouse models of cognitive dysfunction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

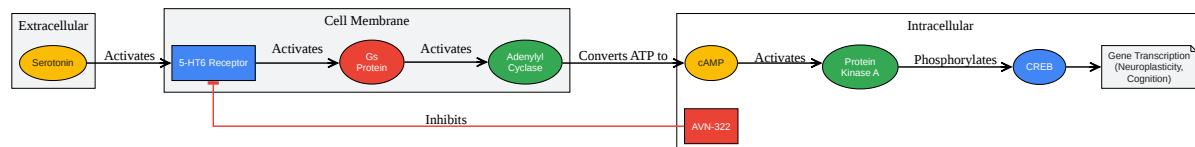
## Introduction

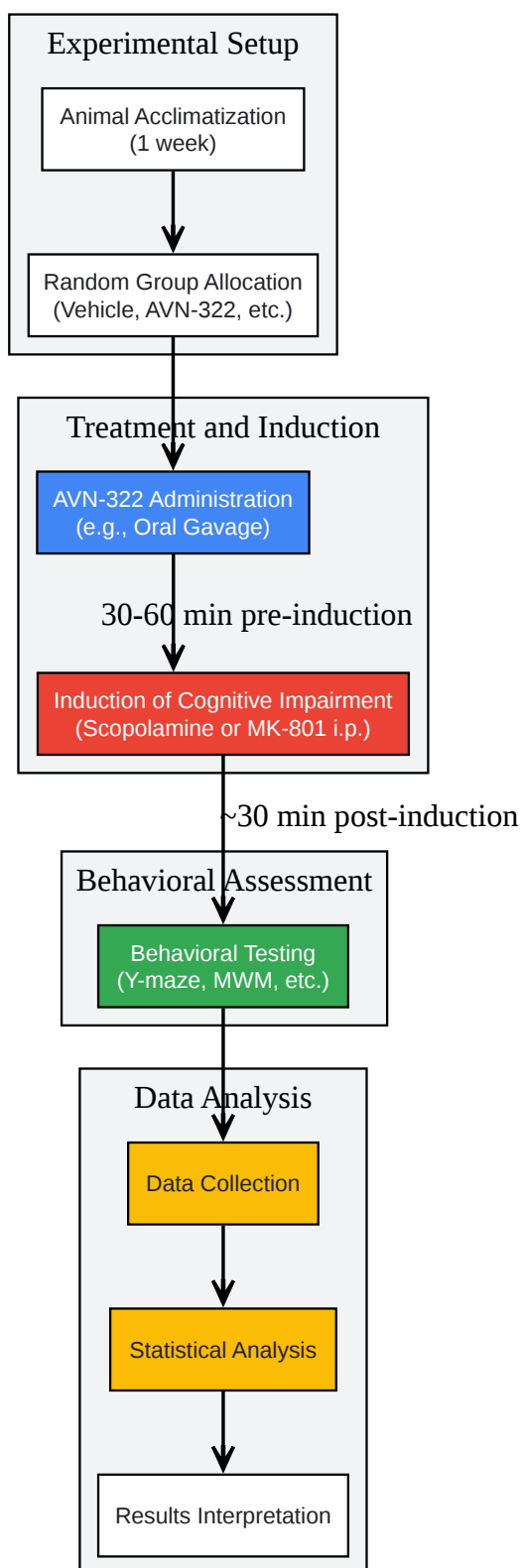
**AVN-322** is a potent and highly selective antagonist of the 5-HT6 receptor with good oral bioavailability and the ability to penetrate the blood-brain barrier.<sup>[1]</sup> Preclinical studies have demonstrated its potential as a therapeutic agent for neurological and psychiatric disorders associated with cognitive deficits, such as Alzheimer's disease and schizophrenia.<sup>[1][2][3]</sup> In mouse models, **AVN-322** has been shown to reverse cognitive impairment induced by the muscarinic receptor antagonist scopolamine and the NMDA receptor antagonist MK-801.<sup>[2]</sup>

## Mechanism of Action

The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. It is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, **AVN-322** is thought to modulate the activity of multiple neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, which is believed to be the primary mechanism for its pro-cognitive effects.

## Signaling Pathway of 5-HT<sub>6</sub> Receptor





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## References

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- 2. 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
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